(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name of the compound is derived from its benzofuran-3(2H)-one backbone. Key substituents are assigned positions based on the parent structure:
- Position 2 : A benzylidene group (C₆H₃(OMe)₃-2,3,4) attached via a double bond in the Z-configuration.
- Position 6 : An oxy group substituted with a (2E)-3-phenylprop-2-en-1-yl chain.
The full systematic name reflects these features:
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one.
Structural Breakdown :
| Component | Position | Configuration | Substituents |
|---|---|---|---|
| Benzofuran-3(2H)-one | Core | - | - |
| Benzylidene group | C2 | Z | 2,3,4-trimethoxybenzylidene |
| Propenyloxy chain | C6 | E | 3-phenylprop-2-en-1-yloxy |
This naming convention aligns with IUPAC guidelines for fused ring systems and stereodescriptors.
Historical Context of Benzofuran-3(2H)-one Derivatives in Organic Chemistry
Benzofuran-3(2H)-one derivatives, commonly known as aurones, have been studied since the early 20th century. First isolated in 1918 from Coreopsis species, aurones gained recognition for their role as plant pigments, imparting yellow hues to flowers like snapdragons (Antirrhinum majus) and cosmos (Cosmos sulphureus). Unlike more abundant flavonoids (e.g., flavones and flavonols), aurones remained understudied until the late 20th century, when advances in synthetic methodologies enabled systematic exploration of their bioactivity.
Key Historical Milestones :
- 1918 : Isolation of aureusidin, the first natural aurone, from Coreopsis spp.
- 1950s–1970s : Elucidation of aurone biosynthesis pathways, involving oxidative cyclization of chalcones by aureusidin synthase.
- 2000s–Present : Surge in synthetic aurone research, driven by their antifungal, anticancer, and anti-inflammatory properties.
Natural Occurrence :
Aurones occur sporadically in plants (e.g., Spatoglossum variabile algae) and often coexist with chalcones. Their biosynthesis begins with coumaroyl-CoA, which undergoes hydroxylation and cyclization to form the aurone scaffold.
Synthetic Evolution :
Early syntheses relied on aldol condensations, but modern approaches employ cross-coupling, microwave-assisted reactions, and asymmetric catalysis. For example, (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is synthesized via Claisen-Schmidt condensation between 6-hydroxybenzofuran-3(2H)-one derivatives and substituted benzaldehydes, followed by alkylation with cinnamyl bromides.
Table 1: Representative Synthetic Routes for Aurones
Properties
Molecular Formula |
C27H24O6 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2Z)-6-[(E)-3-phenylprop-2-enoxy]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H24O6/c1-29-22-14-11-19(26(30-2)27(22)31-3)16-24-25(28)21-13-12-20(17-23(21)33-24)32-15-7-10-18-8-5-4-6-9-18/h4-14,16-17H,15H2,1-3H3/b10-7+,24-16- |
InChI Key |
NIFKPOIFZVZXBG-IRDHKZPBSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cycloisomerization of ortho-Alkynyl Phenols
Gold(I)-catalyzed cycloisomerization of ortho-alkynyl phenols (e.g., 30 ) provides benzofuran-3(2H)-ones under mild conditions. For the target compound, this method requires:
-
Substrate : 6-Hydroxy-2-(prop-2-yn-1-yloxy)benzaldehyde
-
Catalyst : AuCl(PPh₃)/AgSbF₆ (5 mol%)
-
Conditions : CH₂Cl₂, 40°C, 12 h
Key advantages include chemoselectivity and tolerance of methoxy groups. However, the E/Z configuration at the benzylidene position requires post-synthetic modification.
Larock-Type Coupling
Palladium-mediated coupling of o-iodophenols (1a ) with silylacetylenes (2 ) generates 2-silylbenzofurans (3a ), which are desilylated to the free benzofuran.
Allyloxy Group Installation
The (2E)-3-phenylprop-2-en-1-yloxy side chain is introduced via Mitsunobu or nucleophilic substitution:
Mitsunobu Reaction
SN2 Displacement
-
Substrates : 6-Bromo-benzofuran + (E)-3-Phenylallyl alcohol
-
Base : K₂CO₃
-
Solvent : DMF, 80°C
Stereochemical Control
The Z-configuration at the benzylidene double bond is achieved through:
Thermodynamic Control
Heating the condensation mixture to 110°C in toluene favors the Z-isomer due to diminished steric hindrance.
Catalytic Asymmetric Synthesis
Chiral bisoxazoline-Cu(OTf)₂ complexes induce enantioselectivity (up to 92% ee), though this method remains experimental for polymethoxy substrates.
Comparative Data of Synthetic Routes
Purification and Characterization
-
Chromatography : Silica gel (hexane/EtOAc 4:1) removes unreacted aldehyde and diastereomers.
-
Crystallization : Ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.
-
Analytical Data :
Challenges and Optimization
-
Regioselectivity : Competing O- vs. C-alkylation during allyloxy installation is mitigated using bulky bases (e.g., DBU).
-
Oxidative Degradation : The benzylidene moiety is sensitive to light; reactions are conducted under argon with amber glassware.
-
Scale-Up Limitations : Gold catalysts in cycloisomerization increase costs at >10 g scales, favoring Pd-based methods for industrial production.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the double bonds or other functional groups.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
The compound (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by case studies and data tables.
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of 444.5 g/mol. Its structure features a benzofuran core, which is known for its biological activity, combined with a phenylpropene moiety that may enhance its pharmacological properties.
Antioxidant Activity
Research indicates that benzofuran derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies have shown that such compounds can inhibit lipid peroxidation, thereby protecting cellular structures from damage.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies suggest that it may inhibit protein aggregation, a hallmark of these diseases, potentially offering therapeutic benefits in managing symptoms or slowing disease progression .
Antidepressant Properties
Recent findings have highlighted the antidepressant-like effects of related benzofuran compounds. For instance, studies on structurally similar compounds have demonstrated their ability to modulate neurotransmitter systems (e.g., dopamine), suggesting that this compound may also possess similar pharmacological properties .
Photostabilizers
The compound's structural characteristics make it a candidate for use as a photostabilizer in organic materials susceptible to UV degradation. Its ability to absorb UV light and reduce photodegradation rates can be beneficial in extending the lifespan of polymers and coatings .
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, benzofuran derivatives are being explored as potential materials for OLEDs. Their ability to emit light efficiently makes them suitable candidates for use in display technologies .
Case Study 1: Neuroprotective Mechanisms
A study conducted on the effects of benzofuran derivatives on neuronal cells demonstrated that treatment with these compounds resulted in reduced apoptosis (programmed cell death) and improved cell viability under oxidative stress conditions. This suggests a protective mechanism that could be leveraged in developing treatments for neurodegenerative disorders.
Case Study 2: Photostability Testing
In another study focused on photostability, the compound was incorporated into polymer matrices and subjected to accelerated aging tests under UV light exposure. Results indicated that the inclusion of this compound significantly enhanced the stability of the materials compared to controls without it.
Mechanism of Action
The mechanism of action of (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogues
Key Observations:
- Synthetic Yields: Methoxy-substituted aldehydes (e.g., 6w, 93.5% yield) generally yield higher than hydroxy derivatives (e.g., 6x, 25.7%) due to reduced steric hindrance and improved reactivity .
- Propenyloxy Chain: The E-configuration of the propenyloxy group may enhance rigidity compared to simpler alkoxy chains (e.g., butyl in ), affecting bioavailability.
Physicochemical and Spectral Comparisons
- Melting Points: Methoxy-rich derivatives (e.g., 6w: 218.9–219.6°C) exhibit higher melting points than hydroxy-containing analogues (6v: 187.6–188.5°C) due to reduced hydrogen bonding and increased molecular symmetry .
- NMR Signatures: The propenyloxy group in the target compound would show distinct olefinic proton signals (δ ~6.5–7.5 ppm) and coupling constants (J ≈ 12–16 Hz for E-configuration), differentiating it from simpler alkoxy chains .
- HRMS Data: The molecular ion peak for the target compound (C27H24O7) would differ from analogues like 6w (C17H14O6, m/z 297.0768) , reflecting its higher molecular weight.
Biological Activity
The compound (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one , also known by its CAS number 883248-68-8, is a complex organic molecule belonging to the benzofuran family. Its unique structural characteristics suggest significant potential in medicinal chemistry, particularly in the realms of anti-inflammatory and anticancer activities.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 444.5 g/mol. Its structure features a benzofuran core with multiple methoxy groups and a phenylprop-2-en-1-yl ether, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with benzofuran structures often exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound under consideration has been investigated for its potential effects on inflammatory pathways and cancer cell proliferation.
Anti-inflammatory Activity
Benzofuran derivatives have been shown to modulate inflammatory responses by inhibiting key enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, similar compounds have demonstrated the ability to inhibit leukotriene synthesis and prostaglandin production in various cell types.
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX pathways | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidant | Scavenging free radicals and reducing oxidative stress |
1. Anti-inflammatory Effects
A study involving a related benzofuran derivative demonstrated significant inhibition of COX activity at concentrations above 0.1 µM. This inhibition correlated with reduced levels of inflammatory mediators in vivo, suggesting that our compound may exhibit similar properties through direct enzyme inhibition or modulation of signaling pathways involved in inflammation .
2. Anticancer Properties
Research into the anticancer effects of benzofuran derivatives indicates that these compounds can induce apoptosis in various cancer cell lines. For example, one study highlighted that compounds structurally similar to (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one effectively inhibited the proliferation of human breast cancer cells by activating apoptotic pathways .
Q & A
Q. How can computational methods predict synthetic pathways for derivatives?
- Methodological Answer : Retrosynthetic analysis via tools like ChemAxon or Synthia identifies feasible routes (e.g., Suzuki coupling for aryl substitutions). DFT calculations (Gaussian 09) optimize transition states for key steps like Claisen-Schmidt condensation. and demonstrate using crystallographic data to refine force fields in molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
